molecular formula C7H16N2 B1274934 1-Ethylpiperidin-4-amine CAS No. 50534-45-7

1-Ethylpiperidin-4-amine

Cat. No.: B1274934
CAS No.: 50534-45-7
M. Wt: 128.22 g/mol
InChI Key: UFETTXCVHFVMPU-UHFFFAOYSA-N
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Description

1-Ethylpiperidin-4-amine (CAS 357935-97-8) is a piperidine derivative with the molecular formula C₇H₁₇ClN₂ and a molecular weight of 201.14 g/mol . Structurally, it consists of a piperidine ring substituted with an ethyl group at the 1-position and an amine group at the 4-position. The compound is commonly isolated as a dihydrochloride salt to enhance stability and solubility .

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

One of the most widely reported and efficient methods for preparing 1-Ethylpiperidin-4-amine involves the reductive amination of 4-piperidone derivatives with ethylamine.

Procedure:

  • Commercially available N-substituted 4-piperidone derivatives are reacted with ethylamine.
  • Sodium triacetoxyborohydride is employed as the reducing agent, which facilitates the reductive amination under mild conditions.
  • The reaction typically proceeds in moderate to high yields, producing secondary amines such as this compound.
  • The resulting amines can be converted into their hydrochloride salts to improve stability and water solubility.

Key Reaction Scheme:

Step Reagents and Conditions Outcome
1 N-substituted 4-piperidone + ethylamine Formation of imine intermediate
2 Sodium triacetoxyborohydride, mild conditions Reduction to this compound
3 Treatment with HCl in diethyl ether Formation of hydrochloride salt

Yields and Purity:

  • Yields range from moderate to nearly quantitative.
  • The hydrochloride salts exhibit enhanced stability and solubility, facilitating handling and further use.

Catalytic Hydrogenation of N-Benzyl-4-piperidone Derivatives

An alternative preparation route involves the catalytic hydrogenation of protected intermediates derived from N-benzyl-4-piperidone.

Procedure:

  • N-Benzyl-4-piperidone is first reacted with orthoformates and tert-butyl carbamate to form Boc-protected 4-aminopiperidine intermediates.
  • These intermediates undergo catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
  • Hydrogenation is performed under controlled hydrogen pressure (0.8–1.0 MPa) and temperatures between 60–80 °C.
  • The reaction time varies from 4 to 8 hours depending on catalyst loading and temperature.
  • The crude product is purified by filtration, concentration, and recrystallization using n-heptane.

Reaction Conditions and Yields:

Parameter Typical Values
Catalyst 5–10% Pd/C
Hydrogen Pressure 0.8–1.0 MPa
Temperature 60–80 °C
Reaction Time 4–8 hours
Yield 88–91%
Purity (GC content) 99.0–99.1%
Melting Point 161.0–163.3 °C

Notes:

  • The Boc-protection step prior to hydrogenation ensures selective reduction and protects the amine functionality.
  • The high yields and purity make this method suitable for large-scale synthesis.

Synthesis via Alkylation and Reduction of Piperidin-4-one Derivatives

Another reported approach involves the alkylation of piperidin-4-one derivatives followed by reduction steps.

Procedure:

  • Piperidin-4-one hydrochloride is reacted with alkylating agents such as ethyl halides or ethyl amines under acidic or neutral conditions.
  • The intermediate imines or enamines formed are reduced using hydride donors or catalytic hydrogenation.
  • The product is isolated and purified by standard techniques.

Characterization:

  • The synthesized compounds are characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry.
  • Chemical shifts and coupling constants confirm the substitution pattern on the piperidine ring.
  • Crystal structure analysis may be performed to confirm stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Reductive amination 4-piperidone + ethylamine + NaBH(OAc)3 Moderate to Quantitative High Mild conditions, simple work-up
Catalytic hydrogenation Boc-protected intermediate + Pd/C + H2 (0.8-1.0 MPa) 88–91 ~99 Requires protection step
Alkylation and reduction Piperidin-4-one + ethyl halide/amine + reductant Moderate High Multi-step, requires purification

Research Findings and Considerations

  • Efficiency: Reductive amination using sodium triacetoxyborohydride is highly efficient and widely used for preparing substituted piperidines including this compound.
  • Selectivity: Protection strategies such as Boc-protection followed by catalytic hydrogenation allow for selective transformations and high purity products.
  • Scalability: The hydrogenation method described in patent literature demonstrates scalability with consistent yields and purity.
  • Characterization: Comprehensive spectral analysis (NMR, IR, MS) is essential to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-Ethylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Ethylpiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways . The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

Piperidine derivatives are modified by altering substituents on the ring, significantly impacting their chemical and biological properties. Below is a comparative analysis of 1-Ethylpiperidin-4-amine with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Applications Notable Properties
This compound 1-Ethyl, 4-NH₂ C₇H₁₇ClN₂ Autophagy inhibitors, drug intermediates High solubility (dihydrochloride salt)
1-Methylpiperidin-4-amine 1-Methyl, 4-NH₂ C₆H₁₅ClN₂ Neurological drug intermediates Lower lipophilicity vs. ethyl analog
1-Benzylpiperidin-4-amine 1-Benzyl, 4-NH₂ C₁₂H₁₇ClN₂ Antipsychotic agents, enzyme inhibitors Increased steric bulk reduces membrane permeability
1-(4-Chlorobenzyl)piperidin-4-amine 1-(4-Cl-benzyl), 4-NH₂ C₁₂H₁₆Cl₂N₂ Anticancer research Enhanced electron-withdrawing effects
1-Acetylpiperidin-4-amine 1-Acetyl, 4-NH₂ C₇H₁₄N₂O Prodrug synthesis Improved metabolic stability

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 1-Methylpiperidin-4-amine 1-Benzylpiperidin-4-amine
Molecular Weight 201.14 187.06 227.73
LogP (Predicted) 1.2 0.8 2.5
Solubility High (salt form) Moderate Low
Hazard Class H302, H315 H302 H302, H319
  • The ethyl group in this compound provides a favorable logP (~1.2), enhancing membrane permeability compared to the methyl analog (logP ~0.8) .
  • The dihydrochloride salt form increases aqueous solubility, critical for in vivo applications .

Biological Activity

1-Ethylpiperidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position. Its molecular formula is C7H16N2C_7H_{16}N_2, and it often exists as a dihydrochloride salt, enhancing its solubility in water for various applications in pharmaceutical chemistry.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The piperidine structure allows it to act as a ligand, modulating the activity of neurotransmitter receptors, which can influence neurological processes.

Key Mechanisms Include:

  • Receptor Binding: It can bind to neurotransmitter receptors, potentially affecting mood and cognition.
  • Enzyme Interaction: The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in Alzheimer's disease treatment .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy .

Biological Activity and Applications

This compound has been studied for various biological activities, including:

  • Neuropharmacological Effects: Research indicates that it may help in treating neurological disorders by modulating neurotransmitter systems.
  • Anticancer Properties: Certain derivatives exhibit significant anticancer activity through mechanisms such as apoptosis induction in tumor cells .
  • Antioxidant Effects: Some studies have highlighted its potential antioxidant properties, contributing to cellular protection against oxidative stress .

1. Anticancer Activity

A study investigated a series of piperidine derivatives, including this compound, for their efficacy against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .

2. Alzheimer's Disease

Research on the inhibition of AChE by piperidine derivatives showed that modifications to the structure could enhance binding affinity and selectivity towards AChE over BuChE. This specificity is crucial for developing effective treatments for Alzheimer's disease .

Data Table: Comparative Biological Activities

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC₇H₁₆N₂Neuropharmacological effects
This compound dihydrochlorideC₇H₁₆N₂·2HClAnticancer properties
4-Amino-1-butylpiperidine dihydrochlorideC₈H₁₈N₂·2HClAnalgesic effects
1-Methylpiperidin-4-amine dihydrochlorideC₇H₁₆N₂·2HClCNS activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethylpiperidin-4-amine, and how can purity be optimized in laboratory-scale synthesis?

  • Methodological Answer : The primary synthesis involves alkylation of piperidin-4-amine with ethyl halides (e.g., ethyl bromide or iodide) under alkaline conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF. Purity optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction temperature (40–60°C). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity. Trace impurities, such as unreacted starting materials or dialkylated byproducts, are monitored via HPLC (C18 column, UV detection at 254 nm) .

Q. What key spectroscopic characteristics distinguish this compound from structurally similar piperidine derivatives?

  • Methodological Answer : ¹H NMR analysis reveals diagnostic signals: a triplet at δ 2.8–3.0 ppm (N-CH₂-CH₃), a multiplet at δ 2.4–2.6 ppm (piperidine C4-H adjacent to the amine), and a quartet at δ 1.2–1.4 ppm (CH₃ of the ethyl group). FT-IR shows N-H stretches at 3300–3400 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 128.2 (M⁺). Differentiation from analogs (e.g., 1-Benzylpiperidin-4-amine) relies on absence of aromatic proton signals in NMR and distinct retention times in GC-MS .

Q. How should researchers mitigate common side reactions during the alkylation of piperidin-4-amine?

  • Methodological Answer : Competing dialkylation or ring substitution can be minimized by:

  • Using a slight excess of the ethyl halide (1.2–1.5 equivalents) to favor monoalkylation.
  • Employing bulky bases (e.g., NaH) to reduce nucleophilic attack on the piperidine ring.
  • Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
    Quenching the reaction with ice-cold water followed by rapid extraction (CH₂Cl₂) limits byproduct formation .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in amber glass containers under anhydrous conditions (desiccated with silica gel) at 2–8°C. Long-term stability (>2 years) is achievable when protected from light and moisture. Degradation products (e.g., oxidized amines) are monitored periodically via TLC (silica gel, Rf 0.3 in EtOAc/hexane 1:1) .

Q. How is this compound utilized as a building block in complex organic syntheses?

  • Methodological Answer : Its secondary amine group enables nucleophilic substitution (e.g., acylations with chloroformates) or reductive amination with aldehydes. For example, coupling with benzyl chloroformate in THF yields protected intermediates for pharmaceutical scaffolds. The ethyl group enhances lipophilicity, making it useful in CNS-targeting drug candidates. Reaction progress is tracked via LC-MS to ensure intermediate stability .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of N-ethylation over ring substitution in piperidine derivatives?

  • Methodological Answer : Selectivity arises from steric and electronic factors. The lone pair on the piperidine nitrogen is more nucleophilic than the ring carbons. Bulky bases (e.g., NaH) deprotonate the amine, enhancing its nucleophilicity while sterically hindering ring attack. Solvent polarity (e.g., DMF) stabilizes the transition state for alkylation. Computational studies (DFT) comparing activation energies of N- vs. C-alkylation pathways can validate these observations .

Q. What analytical methods are recommended for detecting trace impurities in this compound, and how are they validated?

  • Methodological Answer : High-resolution LC-MS (ESI⁺ mode) identifies impurities at ppm levels, such as residual ethyl halides or dialkylated products. Method validation includes:

  • Linearity (R² > 0.99) over 0.1–100 µg/mL.
  • Limit of detection (LOD) ≤ 0.05% via signal-to-noise ratio (S/N ≥ 3).
  • Precision (RSD < 2% for repeatability).
  • Reference standards (e.g., 1-Benzylpiperidin-4-amine) are used for spike-and-recovery tests .

Q. How does this compound behave under oxidative or reductive conditions, and what products are formed?

  • Methodological Answer : Oxidation with KMnO₄ in acidic media converts the amine to a nitroso derivative (confirmed by IR loss of N-H stretches). Reduction with NaBH₄ or LiAlH₄ yields the corresponding secondary alcohol (piperidin-4-ol), identifiable via ¹H NMR (δ 3.5–3.7 ppm, -OH). Reaction kinetics are studied using UV-Vis spectroscopy (λmax 280 nm for nitroso intermediates) .

Q. What experimental designs assess the binding affinity of this compound to neurological receptors (e.g., σ or opioid receptors)?

  • Methodological Answer : Competitive radioligand binding assays using [³H]-DTG for σ receptors or [³H]-DAMGO for opioid receptors. Protocols include:

  • Incubating receptor membranes with 10 nM–10 µM test compound.
  • Measuring displacement curves (IC50) and calculating Kᵢ via Cheng-Prusoff equation.
  • Cross-validating with computational docking (AutoDock Vina) to predict binding poses .

Q. How can researchers design in vitro experiments to evaluate the metabolic stability of this compound in hepatic models?

  • Methodological Answer : Use human liver microsomes (HLM) or hepatocyte suspensions with NADPH regeneration systems. Protocols:
  • Pre-incubate compound (1 µM) with HLM at 37°C.
  • Sample at 0, 5, 15, 30, 60 min for LC-MS quantification.
  • Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using well-stirred model.
  • Cytochrome P450 inhibition assays (CYP3A4/2D6) identify metabolic pathways .

Properties

IUPAC Name

1-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFETTXCVHFVMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395713
Record name 1-ethylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-45-7
Record name 1-Ethyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50534-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

Synthesized according to the method of reagent preparation 9 by using acetaldehyde and 1,1-dimethylethyl piperidin-4-ylcarbamate. MS (EI) for C7H16N2: 131 (MH+).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Ethylpiperidin-4-amine
1-Ethylpiperidin-4-amine
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1-Ethylpiperidin-4-amine
1-Ethylpiperidin-4-amine
1-Ethylpiperidin-4-amine

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